molecular formula C10H7NO B8800174 2-(Benzofuran-5-yl)acetonitrile

2-(Benzofuran-5-yl)acetonitrile

Cat. No. B8800174
M. Wt: 157.17 g/mol
InChI Key: LAUKCBLGPOGMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04372970

Procedure details

The acid was decarboxylated by treating with quinoline (using the same method as that used for 5-formylbenzofuran in Chimica Therapeutica 1966, 225) to give benzofuran-5-acetonitrile. (t.l.c./silica/toluene, RF 0.33).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1C2C(=CC=CC=2)C=C[CH:2]=1.[CH:11]([C:13]1[CH:14]=[CH:15][C:16]2[O:20][CH:19]=[CH:18][C:17]=2[CH:21]=1)=O>>[O:20]1[C:16]2[CH:15]=[CH:14][C:13]([CH2:11][C:2]#[N:1])=[CH:21][C:17]=2[CH:18]=[CH:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=CC2=C(C=CO2)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.